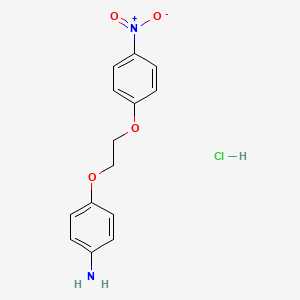![molecular formula C16H14ClNO2 B13352191 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a benzyloxy group, a chlorine atom, and an acrylamide moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)-5-chlorobenzaldehyde and an appropriate amine.
Formation of the Acrylamide Moiety: The aldehyde group of 2-(benzyloxy)-5-chlorobenzaldehyde is reacted with an amine to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide involves its interaction with specific molecular targets. The benzyloxy group and the acrylamide moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-(Benzyloxy)phenyl)-N-(3-chlorophenyl)acrylamide
- 3-(4-(Benzyloxy)phenyl)-N-(2-chlorophenyl)acrylamide
- 3-[2-(Benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide
Uniqueness
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is unique due to the specific positioning of the benzyloxy and chlorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H14ClNO2 |
|---|---|
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
(E)-3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)/b9-6+ |
Clave InChI |
TVUVXDNPMFBREX-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


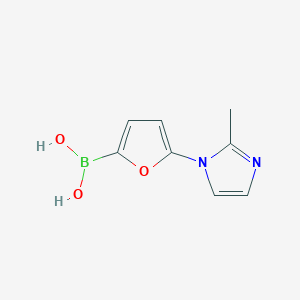

![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
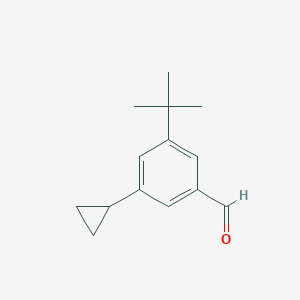
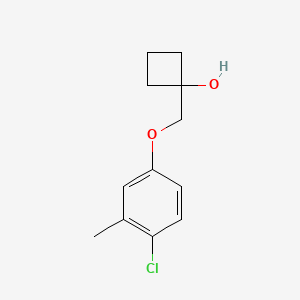

![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl methyl sulfide](/img/structure/B13352149.png)
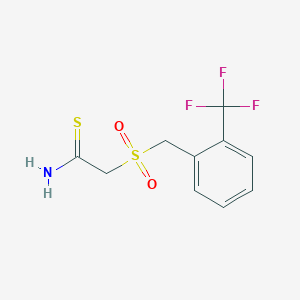

![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-12-oxo-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraene-4-carbaldehyde](/img/structure/B13352182.png)
